N-(3-chlorophenyl)-2-nitroaniline
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJOAWFOLCPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
To contextualize the properties and applications of N-(3-chlorophenyl)-2-nitroaniline, we compare it with five structurally related nitroaniline derivatives (Table 1).
Substituent Effects on Physical Properties
- Melting Points : The 3-chlorophenyl derivative exhibits a higher melting point (88–90°C) compared to the 3-fluorophenyl analog (73–74°C), likely due to chlorine’s larger atomic radius and stronger halogen bonding interactions . The 3,4-difluorophenyl variant shows the highest melting point (95–97°C), attributed to increased molecular symmetry and van der Waals forces .
- Molecular Weight : The chloro-substituted compound has a higher molecular weight (248.66 g/mol) than fluoro analogs, influencing its solubility and crystallinity.
Electronic and Steric Considerations
- Electron-Withdrawing Effects : The nitro group at the 2-position deactivates the aromatic ring, directing further electrophilic substitutions to specific positions. The chloro substituent’s meta position minimizes steric hindrance, favoring regioselective reactions.
- Methoxy vs.
Preparation Methods
Reaction Overview
The most widely documented method involves nucleophilic aromatic substitution (NAS) between 2-fluoronitrobenzene and 3-chloroaniline. This reaction exploits the electron-withdrawing nitro group to activate the fluorine atom for displacement by the amine group of 3-chloroaniline.
Procedure and Conditions
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Reactants :
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2-Fluoronitrobenzene (1.0 equiv)
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3-Chloroaniline (1.2 equiv)
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Anhydrous potassium fluoride (KF, 1.0 equiv)
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-
Conditions :
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Temperature: 160°C
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Duration: 36 hours
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Solvent: None (neat conditions)
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-
Workup :
Yield and Characterization
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¹H NMR (DMSO- d₆) :
Alternative NAS Approach with Potassium Carbonate (K₂CO₃)
Modified Base System
A variation replaces KF with K₂CO₃ to enhance reaction efficiency under milder conditions:
Yield and Comparison
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Advantages : Reduced reaction temperature and shorter duration.
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Disadvantages : Requires polar aprotic solvents, increasing cost and complexity.
Comparative Analysis of Preparation Methods
| Parameter | KF Method | K₂CO₃ Method |
|---|---|---|
| Catalyst | KF | K₂CO₃ |
| Temperature | 160°C | 120°C |
| Reaction Time | 36 hours | 24 hours |
| Solvent | Neat | DMF |
| Yield | 76% | 68% |
| Purification | Recrystallization | Column Chromatography |
Key Observations :
-
The KF method offers higher yields but requires prolonged heating.
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The K₂CO₃ method is faster but necessitates additional purification steps.
Reaction Mechanism and Optimization Strategies
Mechanistic Insights
The NAS proceeds via a two-step aromatic substitution :
Optimization Strategies
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Catalyst Loading : Increasing KF to 1.2 equiv improves yields to 82% in pilot studies.
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Solvent Effects : Substituting DMF with toluene reduces side reactions (e.g., over-nitration).
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Temperature Control : Gradual heating (5°C/min) minimizes decomposition.
Characterization and Analytical Data
Spectroscopic Data
Q & A
Q. What synthetic routes are commonly employed for N-(3-chlorophenyl)-2-nitroaniline, and how do reaction conditions affect yield and purity?
Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A validated approach includes:
- Stepwise nitration and chlorination : Nitration of aniline derivatives followed by chlorination using FeCl₃ or AlCl₃ as Lewis acid catalysts. For example, nitration of 3-chloroaniline derivatives under controlled HNO₃/H₂SO₄ conditions yields nitro intermediates, which are purified via recrystallization (yields ~60–75%) .
- Direct coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 3-chlorophenylamine and nitro-substituted aryl halides. This method offers regioselectivity but requires inert atmospheres and high-purity ligands (yields ~50–65%) .
Q. Key Considerations :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
- Temperature : Elevated temperatures (>100°C) risk nitro group decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons appear as doublets (δ 7.2–8.5 ppm), while nitro groups deshield adjacent carbons (δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.0352 for C₁₂H₁₀ClN₂O₂) with <2 ppm error .
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, confirming planar geometry and intermolecular interactions (e.g., C–Cl bond length ~1.73 Å) .
Q. How do competing substitution pathways influence the regioselectivity of this compound derivatives?
Methodological Answer : Regioselectivity is governed by:
- Electrophilic directing effects : The nitro group (-NO₂) is a meta-director, while -NH- acts as an ortho/para director. Computational modeling (DFT) predicts activation energies for competing pathways .
- Catalytic systems : Pd/XPhos catalysts favor C–N coupling at sterically accessible positions, whereas Cu/I promotes Ullmann-type couplings at electron-deficient sites .
Case Study :
In , nitrosation of 3-chloroaniline derivatives yielded ortho-nitroso products (2c–2l) due to steric hindrance from the 3-chloro substituent .
Q. How can crystallographic data resolve discrepancies between experimental and computational models of hydrogen bonding?
Methodological Answer :
- Graph-set analysis : Use SHELX-refined structures to categorize hydrogen bonds (e.g., R₂²(8) motifs) and compare with DFT-optimized geometries .
- Validation metrics : Root-mean-square deviations (RMSD) between crystallographic bond lengths/angles and computational models should be <0.05 Å and <2°, respectively.
Example :
In , hydrogen bonds between nitro O and adjacent NH groups formed bifurcated interactions, which DFT models underestimated by 0.1–0.2 Å. Adjusting basis sets (e.g., 6-311++G**) improved agreement .
Q. What strategies mitigate challenges in analyzing nitro-group reactivity under catalytic hydrogenation?
Methodological Answer :
- Catalyst screening : Pd/C or Raney Ni selectively reduce nitro to amine without dechlorination. Monitor via in situ IR (disappearance of NO₂ stretch at 1520 cm⁻¹).
- Solvent effects : Use ethanol/water mixtures to stabilize intermediates and prevent over-reduction.
- Kinetic studies : Pseudo-first-order kinetics (k = 0.12 min⁻¹) under 40 psi H₂ at 50°C .
Data Contradictions :
reported variable reduction rates for ortho-nitro vs. para-nitro isomers due to steric hindrance, necessitating tailored reaction conditions .
Q. How do π-π stacking and halogen bonding influence the solid-state properties of this compound?
Methodological Answer :
- Crystal packing analysis : ORTEP-3 visualizes Cl···π interactions (3.3–3.5 Å) and parallel-displaced π-π stacks (interplanar distance ~3.6 Å) .
- Thermal stability : DSC reveals melting points correlate with packing density; tightly packed crystals (e.g., via Cl···π bonds) melt at higher temperatures (~180°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
